molecular formula C13H13N3 B2491240 3-Benzyl-3-phenyltriaz-1-ene CAS No. 1381762-78-2

3-Benzyl-3-phenyltriaz-1-ene

Cat. No.: B2491240
CAS No.: 1381762-78-2
M. Wt: 211.268
InChI Key: IUUKDEFWMDCNFQ-UHFFFAOYSA-N
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Description

3-Benzyl-3-phenyltriaz-1-ene is a chemical compound with the CAS Registry Number 59679-71-9 and a molecular formula of C15H17N3 . It has a molecular weight of 239.316 g/mol . The compound is part of the triazene class, which features a characteristic nitrogen chain (N=N-N) and is of significant interest in various research fields due to its potential as a versatile synthetic building block . Compounds with triazene and benzyl motifs are frequently investigated in medicinal chemistry for their potential biological activities. The structural features of this compound suggest it may hold value for researchers exploring the development of novel pharmacophores or as an intermediate in organic synthesis . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-diazenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-15-16(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUKDEFWMDCNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 3 Benzyl 3 Phenyltriaz 1 Ene

Transition-Metal-Catalyzed Reactions Involving Triazenes

The triazene (B1217601) group, with its R-N=N-NR'R'' structure, is a stable entity that can be readily introduced and subsequently transformed. In the context of 3-benzyl-3-phenyltriaz-1-ene, the phenyl group serves as the scaffold for functionalization, while the benzyl (B1604629) and the second phenyl group on the terminal nitrogen provide stability and influence reactivity. The N=N-N linkage is the key to its synthetic utility, acting as a latent diazonium group that can be unmasked under specific conditions or as a coordinating moiety to direct transition metal catalysts.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Construction

The triazene functionality is a versatile precursor for cross-coupling reactions. Although stable, the triazene can be converted into more reactive groups like halides or diazonium salts, which then readily participate in a wide array of coupling chemistries to form new carbon-carbon and carbon-heteroatom bonds.

While direct palladium-catalyzed cross-coupling on the triazene itself is not the most common pathway, the triazene group serves as an excellent precursor for generating substrates suitable for Suzuki-Miyaura coupling and other palladium-catalyzed arylations. The synthetic strategy typically involves the conversion of the triazene into a more reactive functional group, such as an iodide. This transformation positions the triazene as a valuable "masked" functional group.

For instance, an aryltriazene can be converted into an aryl iodide. cam.ac.uk This subsequent transformation is critical, as the resulting aryl iodide is a prime substrate for classical palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, can then be employed. The general popularity of the Suzuki reaction is due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions. uwindsor.cayoutube.com

Conversion : The aryltriazene is transformed into an aryl iodide.

Suzuki Coupling : The resulting aryl iodide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl product.

This indirect pathway highlights the synthetic utility of the triazene as a stable placeholder that can be activated for cross-coupling at a desired stage in a synthetic sequence.

Rhodium catalysts are more prominently featured in the C-H activation reactions directed by the triazene group, as discussed in the following section. However, the products resulting from these rhodium-catalyzed C-H functionalizations, which still bear the triazene moiety, can themselves be substrates for further transformations. pkusz.edu.cn Research has shown that after an initial rhodium-catalyzed olefination, the triazene group in the product can participate in further cross-coupling reactions to generate more complex structures, such as bis(aryl) olefins. pkusz.edu.cn This demonstrates a powerful sequential catalysis approach where rhodium initiates a C-H functionalization, and the resulting functionalized triazene can then engage in subsequent coupling reactions, potentially catalyzed by other transition metals like palladium.

C-H Functionalization and Oxidative Olefination Directed by Triazenes

One of the most significant applications of the 3-aryl-3-benzyltriaz-1-ene scaffold is its use as a directing group in transition-metal-catalyzed C-H activation. This strategy allows for the selective functionalization of an otherwise unreactive C-H bond, typically at the ortho position of the aryl ring.

The triazene group has been successfully employed as a novel and versatile directing group for Rh(III)-catalyzed ortho-selective oxidative olefination of arenes. pkusz.edu.cn This method addresses a key limitation in C-H activation chemistry, where directing groups often remain in the final product, thus limiting structural diversity. pkusz.edu.cn

The reaction typically involves a triazenyl arene, a rhodium catalyst such as [Cp*RhCl₂]₂, a silver salt as an oxidant (e.g., AgSbF₆), and an alkene coupling partner. The process is efficient under mild conditions and demonstrates good functional group tolerance. A plausible catalytic cycle begins with C-H activation to form a six-membered rhodacycle intermediate, followed by olefin insertion and β-hydride elimination to yield the olefinated product and regenerate the active catalyst. nih.gov

The versatility of this method is showcased by its compatibility with various activated alkenes, as detailed in the table below.

Table 1: Rh(III)-Catalyzed Oxidative Olefination of Triazenyl Arenes with Various Alkenes pkusz.edu.cn
Alkene PartnerProductYield (%)
Methyl Acrylateortho-(2-methoxycarbonylvinyl)phenyltriazene96
Ethyl Acrylateortho-(2-ethoxycarbonylvinyl)phenyltriazene95
n-Butyl Acrylateortho-(2-butoxycarbonylvinyl)phenyltriazene94
Styreneortho-styrylphenyltriazene70
Acrylonitrileortho-(2-cyanovinyl)phenyltriazene42

A key advantage of the triazene directing group is its facile removal. The group can be quantitatively cleaved under mild conditions, for example, using BF₃·Et₂O at room temperature, which is a significant improvement over many other directing groups. pkusz.edu.cn

The synthetic power of the triazene directing group is further underscored by the variety of transformations the functionalized products can undergo. This versatility allows for the creation of diverse molecular scaffolds from a common intermediate. pkusz.edu.cn

Key transformations include:

Removal of the Directing Group : As mentioned, the triazene moiety can be cleanly removed with a Lewis acid like BF₃·Et₂O, restoring the parent arene now bearing the new ortho substituent. pkusz.edu.cn

Reduction to Anilines : The triazene can be reduced back to the corresponding aniline (B41778) derivative. This is particularly useful as it allows for the synthesis of ortho-functionalized anilines, which are important building blocks. For instance, an olefinated triazene can be reduced, and the resulting product can undergo intramolecular cyclization to form a 3,4-dihydroquinolin-2(1H)-one. pkusz.edu.cn

Halogen Exchange : The triazene group can be readily converted to various halides (e.g., iodides, bromides), which are valuable handles for subsequent cross-coupling reactions (like Suzuki, Heck, or Sonogashira). cam.ac.uk

Direct Arylation : The triazenyl arenes can undergo direct arylation with various benzene (B151609) derivatives and heterocycles, a reaction believed to proceed via a diazonium intermediate. pkusz.edu.cn

These post-functionalization options overcome a major bottleneck in C-H activation, providing access to a wide range of substituted arenes from simple starting materials. pkusz.edu.cn

Cyclization Reactions and Heterocycle Synthesis Mediated by Triazenes

The ability of the triazene moiety to function as a masked diazonium group makes it an invaluable tool in the synthesis of nitrogen-containing heterocycles. This "cyclative cleavage" strategy allows for the construction of complex ring systems under controlled conditions.

The triazene functional group is instrumental in synthesizing a variety of heterocyclic structures.

Pyrazoles and Fused Triazines: A prominent example is the synthesis of pyrazolo[3,4-d] Current time information in Bangalore, IN.rsc.orgnih.gov-3H-triazines. This reaction begins with a pyrazole (B372694) core bearing a triazene substituent. beilstein-journals.org Treatment with acid triggers the cleavage of the triazene unit, forming an intermediate diazonium salt. This intermediate then undergoes intramolecular cyclization, yielding the fused pyrazolotriazine ring system. beilstein-journals.org This method demonstrates how the triazene acts as a linchpin, bringing the reactive nitrogen atoms into proximity to facilitate the annulation. The stability and yield of these reactions can be influenced by the nature of the substituents on the pyrazole core. beilstein-journals.org

Table 2: Synthesis of Pyrazolo[3,4-d] Current time information in Bangalore, IN.rsc.orgnih.gov-3H-triazine Derivatives via Triazene Cyclative Cleavage beilstein-journals.org
Starting Amide PrecursorR¹ SubstituentR² SubstituentProductYield
9aBnPh5a67%
9bBn4-MeO-Ph5b65%
9c4-Br-BnPh5c70%
9d3,5-diF-BnPh5d61%

Indazoles: Indazoles are another important class of heterocycles accessible through triazene chemistry. A modular synthesis of highly substituted indazoles has been developed using triazene-containing resins on solid supports. rsc.org In this solid-phase strategy, the nitrogen atoms of the resulting indazole ring originate from the cleavage of the resin-bound triazene, which releases a diazonium salt intermediate for cyclization. rsc.org In a different approach, substrates bearing both an alkyne and a triazene functionality can be selectively cyclized. For example, a copper(II)-promoted oxidative cyclization leads to the formation of 2H-indazoles. nih.gov

Triazines: As shown in the pyrazolotriazine synthesis, the triazene itself can become part of the final heterocyclic ring. beilstein-journals.org The formation of 1,2,3-triazine (B1214393) rings often relies on the diazotization of an amino group and subsequent cyclization. By using a stable triazene precursor, the generation of the required diazonium intermediate can be controlled, facilitating the ring-closing step to form the triazine core. researchgate.net

The utility of triazenes extends to the synthesis of more complex polycyclic systems like cinnolines. The Richter cinnoline (B1195905) synthesis, a classical method, involves the diazotization of an ortho-amino-phenylpropionic acid and cyclization of the resulting diazonium salt. researchgate.netwikipedia.org A significant improvement on this method involves the use of alkynyl-substituted triazenes. researchgate.net

In this modern approach, the triazene fragment serves as a stable, "masked" diazonium cation. researchgate.net This allows for the separation of the diazotization and cyclization stages, which minimizes side reactions often encountered with free diazonium salts. researchgate.net Upon treatment with an appropriate reagent, the triazene is converted to the diazonium salt, which then readily undergoes intramolecular cyclization with the pendant alkyne group to form the cinnoline ring system. This strategy has been successfully applied to the synthesis of 4-halocinnolines. researchgate.net

1,3-Dipolar Cycloadditions with Triazene-Containing Systems

1,3-Dipolar cycloadditions are powerful reactions for synthesizing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile, which is typically an alkene or alkyne. wikipedia.org This reaction is a significant method for the regio- and stereoselective synthesis of these heterocycles. wikipedia.org While the direct participation of the triazene group in this compound as a 1,3-dipole is not the most common pathway, the broader class of unsaturated triazenes can undergo related cycloaddition reactions. nih.govresearchgate.net

For instance, the reaction of 1,3-dipoles like nitrile oxides with alkynes is a well-established method for creating isoxazoles. youtube.com Similarly, azomethine ylides react with alkenes to form pyrrolidines. wikipedia.org While research on 1-aryl-3,3-dialkyltriazenes has been extensive, other unsaturated triazenes remain less explored. nih.govepfl.ch However, recent studies have shown that certain unsaturated triazenes, like 1-allenyltriazenes, can be synthesized and used in further reactions, such as rearranging into N-aminopyrazoles in the presence of a Lewis acid like ZnCl2. nih.govepfl.ch

The general mechanism of a 1,3-dipolar cycloaddition involves the combination of a 4π-electron system (the 1,3-dipole) with a 2π-electron system (the dipolarophile) to form a five-membered ring. youtube.com The reaction is typically concerted. youtube.com

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

1,3-Dipole Dipolarophile Product
Azide Alkyne Triazole youtube.com
Nitrile Oxide Alkyne Isoxazole youtube.com
Nitrile Imine Alkyne Pyrazole youtube.com
Azomethine Ylide Alkene Pyrrolidine wikipedia.org

Triazenes as Synthetic Intermediates and for Functional Group Manipulation

Triazenes are versatile intermediates in organic synthesis, valued for their stability under a range of conditions and their ability to be readily transformed. nih.gov

The triazene moiety, specifically the phenyldiazenyl group, serves as an effective protecting group for secondary amines. researchgate.net This is due to its notable stability in the presence of strong bases, organolithium reagents, oxidizing agents, and reducing agents. researchgate.net This stability allows for various chemical modifications on other parts of the molecule without affecting the protected amine. researchgate.net

The protection of a secondary amine is typically achieved through an N-coupling reaction between a diazonium salt and the amine. wikipedia.org For instance, this compound can be viewed as a protected form of benzylphenylamine.

Deprotection, or the removal of the triazene group to regenerate the amine, is generally accomplished under acidic conditions. wikipedia.orgresearchgate.net A common method involves treatment with trifluoroacetic acid (TFA), often in the presence of a reducing agent. researchgate.netnih.gov This strategy offers a mild and efficient way to deprotect the amine when needed. nih.gov

Table 2: Cleavage Conditions for Triazene Protecting Groups

Reagent Conditions Reference
Trifluoroacetic Acid (TFA) and a reducing agent (e.g., EtOH or NaH2PO2) Acidic conditions researchgate.net
Trifluoroacetic Acid (TFA) Mild acidic conditions nih.gov

While the direct use of this compound as a traceless activating group in Diels-Alder reactions is not extensively documented, the broader family of triazines (six-membered aromatic heterocycles with three nitrogen atoms) is well-known for its application in inverse electron-demand Diels-Alder (IEDDA) reactions. nih.gov In these reactions, the electron-poor triazine acts as the diene, reacting with an electron-rich dienophile. nih.gov

Following the cycloaddition, a retro-Diels-Alder reaction often occurs, leading to the expulsion of a small molecule, such as nitrogen gas, and the formation of a new heterocyclic system. rsc.org This process allows the triazine moiety to facilitate the reaction without being incorporated into the final product, thus acting "tracelessly." These IEDDA reactions of triazines are a powerful tool for synthesizing a variety of N-heterocycles, including pyridines and pyridazines. nih.gov The reactivity in these cycloadditions is influenced by substituents and solvent effects. escholarship.org

The general concept of a Diels-Alder reaction involves the [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. nih.gov The "traceless" aspect comes from the subsequent fragmentation of the initial adduct.

Mechanistic Investigations and Reaction Kinetics of 3 Benzyl 3 Phenyltriaz 1 Ene Transformations

Proposed Reaction Mechanisms

The reactivity of 3-benzyl-3-phenyltriaz-1-ene is largely characterized by the cleavage of the triazene (B1217601) moiety. The specific mechanism of this breakdown is highly dependent on the reaction conditions, with pathways involving ionic or radical species being predominant.

The decomposition of 1,3,3-trisubstituted triazenes like this compound can proceed through two primary, often competing, pathways: a heterolytic cleavage to form a diazonium ion and an aminyl anion, or a homolytic cleavage to form radical species.

Ionic Pathway (Diazonium Intermediates): Under acidic conditions, the triazene nitrogen atom (N3) is protonated. This protonation facilitates the cleavage of the N2-N3 bond, releasing the relatively stable benzylphenylamine and forming a phenyldiazonium ion. This behavior allows triazenes to serve as protected forms of diazonium salts, which are highly versatile intermediates in organic synthesis. scispace.com Recent studies on other 3,3-disubstituted triazenes have shown that photoisomerization can also lead to the release of aryl diazonium ions. acs.orgresearchgate.net Upon irradiation with UVA light, a stable trans-triazene can isomerize to the less stable cis-isomer. acs.org This cis-isomer is more basic and readily protonates at physiological pH, leading to rapid decomposition and the release of the reactive aryl diazonium ion. acs.orgresearchgate.net This photochemical activation provides a milder alternative to strongly acidic conditions for generating diazonium intermediates. acs.org

Radical Pathway: In contrast, photochemical decomposition, particularly under neutral or non-protic conditions, often favors a homolytic cleavage mechanism. lippertt.chlippertt.ch The photolysis of 1-aryl-3,3-dialkyltriazenes has been shown to proceed via a radical pathway following the cleavage of the N1-N2 or N2-N3 bonds. lippertt.ch This homolysis results in the formation of an aryl radical (phenyl radical in this case), a benzylphenylaminyl radical, and molecular nitrogen. scispace.comlippertt.ch Electron spin resonance (ESR) studies have confirmed the generation of solvent radicals during the photolysis of certain triazenes, providing further evidence for a radical-mediated process. lippertt.ch The competition between the ionic and radical pathways is sensitive to reaction parameters; for instance, the intensity and duration of UV light can influence whether the generated diazonium ion reacts as intended or undergoes further photolytic degradation via radical mechanisms. acs.orgresearchgate.net

The definitive outcome of triazene decomposition, regardless of the specific pathway, is the extrusion of molecular nitrogen (N₂). This loss of a highly stable, gaseous molecule provides a significant thermodynamic driving force for the reaction.

In the ionic pathway , the generated phenyldiazonium salt is often unstable and readily decomposes, releasing N₂ gas to produce a phenyl cation or, more commonly in the presence of electron donors, a phenyl radical. scispace.com

Alternative decomposition pathways have been identified for specialized triazenes. For instance, copper-catalyzed cyclization of certain (2-alkynylphenyl)triazenes is proposed to proceed through the formation of a carbene intermediate following nitrogen extrusion. ntu.edu.sg Similarly, photofragmentation of azoxy-triazenes can generate a singlet nitrene, representing another mode of nitrogen-releasing transformation. nih.gov While these pathways are specific to substrates with particular functional groups, they highlight the diverse reactivity of the triazene core centered around the facile elimination of N₂.

The concepts of stereochemistry and regioselectivity become critical when this compound or its intermediates react with other molecules.

Regioselectivity: In reactions where the triazene acts as a directing group, such as in transition-metal-catalyzed C-H annulations, excellent regioselectivity can be achieved. pkusz.edu.cn For example, in the annulation of triazene-substituted arenes with asymmetric alkynes, the reaction can produce a single regioisomer. pkusz.edu.cn This selectivity is often governed by steric and electronic factors, where the catalyst coordinates to the triazene group and directs the functionalization to a specific position, typically the ortho-position of the phenyl ring. ntu.edu.sgpkusz.edu.cn In [2+2+2] cyclotrimerization reactions involving alkynyl triazenes, chemo- and regioselectivity are also prominent, allowing for the synthesis of specific isomers of densely substituted arenes. sci-hub.se Computational studies on related heterocyclic systems like 1,2,3-triazines show that regioselectivity in cycloadditions is influenced by the frontier molecular orbital (FMO) interactions and the activation energies associated with different attack modes, with the favored pathway being the one that requires less distortion of the reactants in the transition state. nih.govcuny.edu

Stereochemistry: When reactions involving triazene decomposition create new chiral centers, the stereochemical outcome is of interest. For example, in highly diastereoselective 1,3-dipolar cycloadditions involving a triazene-substituted reactant, the formation of specific stereoisomers can be rationalized by analyzing the transition state energies using computational methods like Density Functional Theory (DFT). rsc.orgrsc.org These theoretical studies can model the transition states for different stereochemical pathways, and the observed product distribution generally corresponds to the pathway with the lowest calculated free energy of activation. cuny.edursc.org

Kinetic Studies of Triazene Reactivity

Kinetic studies provide quantitative insight into the rates and mechanisms of triazene transformations. The photolytic decomposition of 1-aryl-3,3-dialkyltriazenes, close structural analogs of this compound, has been shown to follow simple first-order kinetics. lippertt.ch

A study on the photolysis of substituted 1-phenyl-3,3-diethyltriazenes found that the apparent first-order rate constant of decomposition is dependent on the electronic nature of the substituents on the phenyl ring. The findings are summarized in the table below.

Table 1. Kinetic data for the photolytic decomposition of substituted 1-phenyl-3,3-diethyltriazenes in cyclohexane, illustrating the effect of para-substituents on the reaction rate. lippertt.ch
Substituent (X) in X-C₆H₄-N=N-NEt₂Apparent First-Order Rate Constant (k) (s⁻¹)Quantum Yield (Φ)
H1.3 x 10⁻³0.25
CH₃1.4 x 10⁻³0.26
Cl1.1 x 10⁻³0.21
CN0.5 x 10⁻³0.10

The data indicate that electron-withdrawing substituents, such as a cyano group (-CN), decrease both the quantum yield and the rate constant of photolysis. lippertt.ch This suggests that electron density on the aryl ring plays a role in stabilizing the transition state of the photochemical decomposition.

In metal-ion-catalyzed decomposition, the kinetics can be more complex. For the Fe²⁺-catalyzed decomposition of 1-aryl-3-methyltriazenes, a linear dependence of the pseudo-first-order rate constant on the metal ion concentration was observed, indicating a second-order process. researchgate.net In contrast, catalysis by Zn²⁺ and Cu²⁺ showed curved plots, indicative of pre-complex formation between the triazene and the metal ion. researchgate.net

Computational Insights into Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of triazenes and related nitrogen compounds. cuny.eduresearchgate.net These methods allow for the mapping of potential energy surfaces, the characterization of transient intermediates, and the calculation of activation energies for various reaction pathways. acs.orgaip.orgmit.edu

For transformations analogous to those of this compound, computational studies have provided key insights:

Mechanism and Energetics: DFT calculations have been used to compare the energetics of different decomposition mechanisms. For example, in the decomposition of s-triazine, calculations predicted that a concerted triple-dissociation is the lowest energy pathway. acs.org For other energetic nitrogen-containing compounds, DFT has been used to calculate the reaction barriers for competing pathways, such as intermolecular hydrogen transfer versus unimolecular bond cleavage, revealing the most likely initial steps of thermal decomposition. rsc.orgacs.orgnih.gov

Transition State Analysis: The geometry and energy of transition states can be precisely calculated. aip.orgmit.edu Intrinsic reaction coordinate (IRC) calculations can then verify that a calculated transition state structure indeed connects the reactant and product minima on the potential energy surface. aip.orgnih.gov This analysis is crucial for distinguishing between concerted and stepwise mechanisms. For instance, in the Diels-Alder reactions of 1,2,3-triazines, computations have shown that the reaction can be either concerted or stepwise depending on the substituents and solvent, with hydrogen-bonding solvents like hexafluoroisopropanol (HFIP) significantly stabilizing zwitterionic intermediates and transition states, thereby lowering the activation barrier. researchgate.netnih.gov

For this compound, computational modeling could similarly be employed to calculate the energy barriers for homolytic versus heterolytic cleavage, map the potential energy surface for nitrogen extrusion, and rationalize the regioselectivity observed in its directed C-H functionalization reactions.

Table of Compounds Mentioned

Table 2. List of chemical compounds mentioned in the article.
Compound NameMolecular FormulaRole/Mention
This compoundC₁₃H₁₃N₃Subject of the article
PhenyldiazoniumC₆H₅N₂⁺Ionic intermediate
BenzylphenylamineC₁₃H₁₃NDecomposition product
Phenyl radicalC₆H₅•Radical intermediate
Benzylphenylaminyl radicalC₁₃H₁₂N•Radical intermediate
1-Phenyl-3,3-diethyltriazeneC₁₀H₁₅N₃Analog for kinetic studies
Hexafluoroisopropanol (HFIP)C₃H₂F₆OSolvent in computational studies

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Benzyl 3 Phenyltriaz 1 Ene

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in a crystalline lattice.

As a specific crystal structure for 3-benzyl-3-phenyltriaz-1-ene is not publicly available, the closely related and prototypical compound, 1,3-diphenyltriazene , serves as an excellent illustrative example. Studies on 1,3-diphenyltriazene reveal that the core triazene (B1217601) unit (C-N-N-N-C) is essentially planar. wikipedia.org The N=N double bond distance is reported to be approximately 1.287 Å, while the N-N single bond is about 1.337 Å long. wikipedia.org This planarity suggests significant delocalization of electron density across the triazene chain and the attached phenyl rings.

For this compound, a similar analysis would be expected to reveal the orientation of the benzyl (B1604629) and phenyl groups relative to the triazene plane and detail the key bond metrics of the N-N=N core.

Table 1: Representative Crystallographic Data for an Analogous Triazene Compound (1,3-Diphenyltriazene) This table presents data for 1,3-diphenyltriazene as a representative example to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

ParameterValueSignificance
Molecular FormulaC₁₂H₁₁N₃ nist.govConfirms the elemental composition of the unit cell.
Molar Mass197.24 g/mol nih.govBasic property derived from the formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
N=N Bond Length~1.287 Å wikipedia.orgConfirms the double bond character between N1 and N2.
N-N Bond Length~1.337 Å wikipedia.orgIndicates partial double bond character due to resonance.
Molecular GeometryPlanar N-N-N linkage wikipedia.orgSuggests electronic conjugation across the triazene system.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the covalent framework of this compound in solution, elucidating its stereochemistry, and probing its dynamic behavior.

Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecular backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.orgcolumbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the benzylic methylene (B1212753) protons (~5.0-5.5 ppm) to the benzylic carbon signal (~50-60 ppm), as well as connecting the aromatic protons to their respective aromatic carbons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH), which is essential for piecing together the molecular structure. libretexts.orgyoutube.com Key HMBC correlations for this compound would include:

A correlation from the benzylic methylene protons to the quaternary ipso-carbon of the benzyl group's phenyl ring.

A correlation from the benzylic methylene protons to the nitrogen-bound carbon (C1) of the other phenyl ring, definitively linking the benzyl and phenyl-triazene fragments.

Correlations from the ortho-protons of each phenyl ring to the other carbons within that ring, confirming the substitution pattern. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for the given functional groups.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Benzylic -CH₂-5.0 - 5.550 - 60Phenyl C(ipso), Phenyl C(ortho), Triazene-linked C'1
Phenyl-N -H7.2 - 7.8 (aromatic)110 - 130Phenyl C(meta), Phenyl C(ipso)
Benzyl-Phenyl -H7.2 - 7.5 (aromatic)125 - 130Phenyl C(meta), Phenyl C(ipso), Benzylic -CH₂-
Phenyl C1 (N-linked)-~145ortho-Protons, meta-Protons
Benzyl C1 (ipso)-~138ortho-Protons, Benzylic -CH₂-

Given its three distinct nitrogen atoms, ¹⁵N NMR spectroscopy is a uniquely powerful tool for characterizing the electronic environment of the triazene core. researchgate.net The low natural abundance and sensitivity of the ¹⁵N nucleus often necessitate the use of indirect detection methods like ¹H-¹⁵N HMBC experiments. huji.ac.ilrsc.org The three nitrogen atoms in this compound—the imino nitrogen (N1), the central azo nitrogen (N2), and the amino nitrogen (N3)—would each exhibit a distinct chemical shift reflecting their different hybridization and bonding environments. The chemical shifts provide sensitive probes of electronic effects and tautomeric equilibria within the molecule. researchgate.netnih.gov

The structure of this compound is not static. Rotation around the N2-N3 single bond can be sterically hindered, potentially leading to the existence of different rotational isomers (rotamers) that may interconvert on the NMR timescale. Variable-temperature (VT) NMR studies can be employed to investigate such dynamic processes. By monitoring the broadening, coalescence, and sharpening of specific NMR signals as the temperature is changed, the energy barrier to rotation can be quantified. Furthermore, Nuclear Overhauser Effect (NOE) experiments can detect through-space interactions, providing crucial information about the preferred conformation in solution, such as the proximity of the benzyl group protons to the protons of the phenyl ring.

Mass Spectrometry (MS) and Complementary Techniques for Structural Insights

Mass spectrometry provides essential information about the compound's molecular weight and its fragmentation pattern upon ionization, which serves as a molecular fingerprint and aids in structural confirmation.

In electron ionization mass spectrometry (EI-MS), this compound is expected to undergo characteristic fragmentation pathways. A key initial step for many triazenes is the facile loss of a molecule of nitrogen (N₂), a highly stable neutral fragment. Another dominant fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-N bond to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the even more stable tropylium (B1234903) ion. miamioh.eduyoutube.com

Other expected fragment ions would arise from the cleavage of the phenyl-nitrogen bond, leading to the formation of the phenyl cation (C₆H₅⁺, m/z 77) or the phenyl diazonium cation (C₆H₅N₂⁺, m/z 105). nist.gov Complex rearrangements involving interactions between the benzyl groups have also been observed in related triazine structures. nih.gov

In-silico prediction models utilize databases of known fragmentation pathways and computational algorithms to predict the mass spectrum of a given structure. These models can simulate the cleavage of the weakest bonds and the formation of the most stable fragment ions, providing a theoretical spectrum that can be compared against experimental data for structural verification.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₃H₁₃N₃, MW: 211.26 g/mol )

Fragment Ion (Structure)m/z (Mass/Charge)Proposed Origin
[C₁₃H₁₃N₃]⁺211Molecular Ion (M⁺)
[C₆H₅N₂]⁺105Cleavage of N-N bond
[C₇H₇]⁺91Cleavage of benzyl C-N bond (Tropylium ion) researchgate.net
[C₆H₅]⁺77Cleavage of phenyl C-N bond
[C₁₃H₁₃N]⁺183Loss of N₂ from the molecular ion

Integration with Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers and conformers that may be indistinguishable by mass spectrometry alone. nih.gov

For the analysis of this compound, IMS would be invaluable. The technique operates by introducing ionized molecules into a drift tube filled with an inert buffer gas under the influence of a weak electric field. nih.gov The time it takes for an ion to traverse the tube is its drift time, which is proportional to its collision cross-section (CCS). The CCS is a measure of the ion's rotational average projected area and is influenced by its three-dimensional structure.

Different conformers of this compound, arising from rotation around the N-N and N-C bonds, would exhibit distinct CCS values, allowing for their separation and individual characterization. This is particularly useful as the flexibility of the benzyl and phenyl groups can lead to multiple stable conformations in the gas phase.

Several types of IMS instruments could be utilized, including drift-tube IMS (DTIMS), traveling-wave IMS (TWIMS), and high-field asymmetric waveform ion mobility spectrometry (FAIMS). wikipedia.orglu.selu.se FAIMS, for instance, has been successfully employed in the analysis of other triazine compounds, demonstrating its utility in reducing chemical noise and enhancing sensitivity. lu.selu.se The integration of IMS with mass spectrometry would provide a comprehensive dataset, correlating the mass-to-charge ratio of this compound with its specific gas-phase conformation.

Electronic and Vibrational Spectroscopic Characterization

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions associated with the phenyl rings and the triazene functional group. The phenyl groups contain π-electron systems that typically absorb in the UV region. The triazene moiety, with its N=N double bond and lone pairs on the nitrogen atoms, will also contribute to the electronic spectrum.

Based on studies of related aryl triazenes and substituted benzenes, the spectrum of this compound would likely exhibit characteristic absorption bands. e3s-conferences.orgnist.gov The precise position and intensity of these bands would be influenced by the electronic communication between the phenyl ring, the benzyl group, and the triazene unit. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation.

Hypothetical UV-Vis Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Transition
Hexane~230~15,000π → π* (Phenyl)
~270~8,000π → π* (Phenyl)
~350~500n → π* (Triazene)
Ethanol~235~16,000π → π* (Phenyl)
~275~8,500π → π* (Phenyl)
~345~600n → π* (Triazene)

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Confirmation

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Each type of bond (e.g., C-H, N=N, C=C) vibrates at a characteristic frequency.

The IR spectrum of this compound would provide a molecular fingerprint, confirming the presence of its key structural features. The aromatic C-H stretching vibrations of the phenyl and benzyl groups would appear above 3000 cm-1. The aliphatic C-H stretching of the methylene bridge in the benzyl group would be observed just below 3000 cm-1.

Expected IR Absorption Bands for this compound

Wavenumber (cm-1)IntensityAssignment
3100-3000Medium-WeakAromatic C-H Stretch
2950-2850Medium-WeakAliphatic C-H Stretch (CH2)
~1600MediumAromatic C=C Stretch
~1490MediumAromatic C=C Stretch
~1440MediumN=N Stretch (Triazene)
~1450MediumCH2 Scissoring
~750StrongC-H Out-of-plane Bend (Monosubstituted Benzene)
~690StrongC-H Out-of-plane Bend (Monosubstituted Benzene)

Fluorescence Studies for Photophysical Properties

Fluorescence spectroscopy provides information about the electronic excited states of a molecule and its de-excitation pathways. While many triazene and azobenzene (B91143) compounds are non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways like photoisomerization, some derivatives can exhibit fluorescence. rsc.orgmdpi.com

Studying the fluorescence properties of this compound would involve measuring its emission spectrum upon excitation at a wavelength corresponding to one of its absorption bands. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can provide insights into the structural relaxation in the excited state.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, would also be a critical parameter. Factors such as solvent polarity and temperature can significantly influence the fluorescence behavior. For instance, in some related systems, aggregation-induced emission (AIE) has been observed, where the molecules become fluorescent in the aggregated state due to the restriction of intramolecular rotations. nih.gov While it is not certain that this compound would be fluorescent, investigating this property would be a key part of its photophysical characterization.

Hypothetical Fluorescence Data for this compound (if fluorescent)

SolventExcitation λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Toluene350420700.05
Acetonitrile3454501050.02

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